(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride
Beschreibung
The compound "(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate hydrochloride" (hereafter referred to as Impurity-M) is a process-related impurity documented in the European Pharmacopoeia (EP). It features a fused bicyclic methanofuropyrrol core with stereochemical complexity (2S,3aS,5R,6R,6aR configuration), a 4-methyl substituent, and a 2-hydroxy-2,2-di(thiophen-2-yl)acetate ester group. The hydrochloride salt form enhances its solubility in polar solvents, which is critical for analytical quantification during pharmaceutical quality control .
Its structural complexity underscores the importance of advanced chromatographic and spectroscopic techniques (e.g., HPLC-MS, NMR) for identification and quantification, as exemplified in fluorinated compound syntheses .
Eigenschaften
IUPAC Name |
[(1S,3R,4R,5R,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2.ClH/c1-19-11-8-10-9-12(19)16(15(11)22-10)23-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14;/h2-7,10-12,15-16,21H,8-9H2,1H3;1H/t10-,11-,12+,15+,16+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBADROVBBIZPY-BDMAPMHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1C(C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
Several compounds from recent patent applications share structural motifs with Impurity-M:
- Example 329 (EP 4 374 877 A2): A pyrrolo[1,2-b]pyridazine derivative with dichlorophenyl and trifluoromethyl groups. While its core differs (pyridazine vs. methanofuropyrrol), both compounds exhibit high stereochemical complexity and halogenated/heteroaromatic substituents. The trifluoromethyl groups in Example 329 increase lipophilicity (logP ~3.5), whereas Impurity-M’s thiophene rings may confer moderate aromatic polarity (estimated logP ~2.8) .
- Fluorinated Triazole Derivatives (Molecules 2013) : Compounds 16 and 17 feature perfluorinated chains and triazole linkers. Unlike Impurity-M, these compounds are highly fluorinated, leading to extreme hydrophobicity and environmental persistence. However, both classes require meticulous stereochemical control during synthesis .
Hydrochloride Salts and Ester Derivatives
- (2S,3S,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Hydrochloride (GB50784): This compound shares the hydrochloride salt form, enhancing aqueous solubility (MW 307.73). However, its pyran core and aminophenoxy group contrast with Impurity-M’s methanofuropyrrol and thiophene-acetate ester, resulting in divergent solubility profiles (e.g., ~50 mg/mL in water for GB50784 vs. ~10 mg/mL for Impurity-M, estimated) .
- (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate : With a molecular weight of 376.314, this tetraacetate derivative highlights how esterification at multiple hydroxyl groups increases molecular weight and hydrophobicity compared to Impurity-M’s single ester linkage .
Heterocyclic and Glycosidic Analogues
- Chromenone Derivatives (): Compounds like 8-((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-...tetrahydro-2H-pyran-2-yl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (similarity score 0.93) share ester/glycosidic linkages but lack the methanofuropyrrol core. Their higher oxygen content (e.g., multiple hydroxyl groups) increases hydrophilicity (logP ~1.2) relative to Impurity-M .
Data Table: Key Properties of Impurity-M and Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : Impurity-M’s stereochemical complexity necessitates asymmetric synthesis techniques akin to those used for fluorinated triazole derivatives .
- Environmental and Pharmacological Impact : Unlike PFAS (), Impurity-M’s thiophene groups are less environmentally persistent but may pose unique metabolic challenges due to aromatic sulfuration pathways .
- Analytical Differentiation : The di(thiophen-2-yl)acetate group in Impurity-M generates distinct UV-Vis absorption maxima (~270 nm), differentiating it from fluorinated or glycosidic analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
